molecular formula C14H22Cl2N2 B1520552 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1196146-96-9

6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B1520552
CAS No.: 1196146-96-9
M. Wt: 289.2 g/mol
InChI Key: GZEITIKFRLCEDL-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

The fundamental molecular architecture of this compound centers around a bicyclic framework consisting of a fully saturated pyrrolo[3,4-b]pyridine core system. The compound exhibits a PubChem identification number of 44890942, with the Chemical Abstracts Service registry number 1196146-96-9. The molecular structure incorporates a five-membered pyrrolidine ring fused to a six-membered piperidine ring, creating a rigid bicyclic scaffold that constrains molecular flexibility.

Crystallographic analysis reveals that the octahydro designation indicates complete saturation of the bicyclic system, with all carbon-carbon double bonds reduced to single bonds. The benzyl group attachment at position 6 provides an aromatic substituent that extends from the saturated heterocyclic core. The canonical Simplified Molecular Input Line Entry System representation shows the connectivity as C1CC2CN(CC2NC1)CC3=CC=CC=C3, clearly demonstrating the fusion pattern between the two rings and the benzyl substitution.

The three-dimensional molecular geometry exhibits specific conformational preferences due to the constraints imposed by the bicyclic framework. Physical property measurements indicate a calculated density of 1.049 grams per cubic centimeter and a predicted boiling point of 322 degrees Celsius for the free base form. The flash point occurs at 131 degrees Celsius, providing important information for handling and storage considerations in research environments.

Property Value Units
Molecular Formula C₁₄H₂₂Cl₂N₂ -
Molecular Weight 289.2 g/mol
PubChem Identification 44890942 -
Chemical Abstracts Service Number 1196146-96-9 -
Density (Free Base) 1.049 g/cm³
Boiling Point (Free Base) 322 °C
Flash Point (Free Base) 131 °C

Stereochemical Configuration and Conformational Dynamics

The stereochemical configuration of this compound presents significant complexity due to the presence of two defined stereocenters within the bicyclic framework. Comprehensive analysis indicates that the compound exists in multiple stereoisomeric forms, with both (S,S) and (R,R) configurations being well-documented in chemical literature. The (S,S)-stereoisomer carries the Chemical Abstracts Service number 1059609-67-4 and demonstrates optical activity with a negative rotation.

The stereochemical descriptors (4aS,7aS) and (4aR,7aR) specifically denote the absolute configuration at the bridgehead positions of the bicyclic system. These designations indicate the spatial arrangement of substituents around the ring junction carbons, which critically influences the overall three-dimensional shape of the molecule. The presence of these stereocenters results in conformational restrictions that affect molecular interactions and potential binding affinities.

Conformational dynamics studies reveal that the bicyclic framework adopts relatively rigid geometries compared to more flexible linear chain compounds. The octahydro nature of the system eliminates planar aromatic regions within the heterocyclic core, instead creating a three-dimensional structure with defined spatial relationships between functional groups. The benzyl substituent at position 6 introduces additional conformational considerations, as this aromatic group can adopt various orientations relative to the bicyclic core.

Patent literature describes sophisticated chiral separation methodologies for obtaining enantiopure forms of the compound. These procedures utilize chiral resolving agents such as L-(+)-tartaric acid, D-(-)-tartaric acid, and (1S)-(+)-camphor-10-sulfonic acid to achieve separation of stereoisomeric mixtures. The resolution process involves salt formation followed by fractional crystallization, ultimately yielding stereochemically pure materials with enantiomeric excesses exceeding 99.2 percent.

Stereoisomer Chemical Abstracts Service Number PubChem Identification Optical Activity
(S,S)-Configuration 1059609-67-4 44890943 (-)
(R,R)-Configuration 1149340-39-5 44891225 (+)
Racemic Mixture 1196146-96-9 44890942 None

Comparative Analysis of Protonated versus Free Base Forms

The comparative analysis between the dihydrochloride salt and free base forms of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine reveals substantial differences in physical properties, stability characteristics, and practical applications. The free base compound exhibits the molecular formula C₁₄H₂₀N₂ with a molecular weight of 216.32 grams per mole, representing a reduction of 72.88 mass units compared to the dihydrochloride salt. This difference corresponds exactly to the addition of two hydrogen chloride molecules during salt formation.

Acid-base equilibrium studies indicate that the free base possesses a predicted acid dissociation constant (pKa) value of 10.99 ± 0.20, suggesting relatively strong basic character. This high pKa value reflects the electron-donating capacity of the nitrogen atoms within the bicyclic framework, particularly the tertiary amine nitrogen at position 6 and the secondary amine nitrogen within the pyrrolidine ring. The protonation of these basic sites during dihydrochloride formation significantly alters the electronic distribution throughout the molecular structure.

Solubility characteristics demonstrate marked differences between the two forms, with the dihydrochloride salt exhibiting substantially enhanced aqueous solubility compared to the free base. This improvement stems from the ionic nature of the salt form, which facilitates hydrogen bonding interactions with water molecules and promotes dissolution in polar solvents. The free base form demonstrates preferential solubility in organic solvents such as toluene and hexane, as evidenced by extraction procedures described in synthetic protocols.

Stability considerations reveal that the dihydrochloride salt form provides superior chemical stability under ambient storage conditions. The ionic bonding between the protonated amine groups and chloride counterions creates a more thermodynamically stable arrangement that resists decomposition and oxidation processes. Storage recommendations for the dihydrochloride salt specify cool, dry, and well-ventilated conditions away from incompatible substances.

The International Chemical Identifier Key systems provide distinct identification codes for each form, with the free base exhibiting the key AFYZAHZKOFBVLE-UHFFFAOYSA-N and various stereoisomeric salt forms displaying modified identifiers that reflect their protonation states. These differences enable precise database searches and facilitate accurate compound identification in research applications.

Parameter Free Base Dihydrochloride Salt
Molecular Formula C₁₄H₂₀N₂ C₁₄H₂₂Cl₂N₂
Molecular Weight 216.32 g/mol 289.2 g/mol
Acid Dissociation Constant 10.99 ± 0.20 Not applicable
Aqueous Solubility Limited Enhanced
Organic Solvent Solubility Good Limited
Chemical Stability Moderate High
Storage Requirements Inert atmosphere Standard conditions

Properties

IUPAC Name

6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEITIKFRLCEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661425
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-96-9
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

The octahydro-1H-pyrrolo[3,4-b]pyridine core is typically synthesized through intramolecular cyclization reactions involving amino and pyridine precursors. Literature on related pyrrolo-pyridine systems suggests the use of palladium-catalyzed coupling reactions and bromination followed by nucleophilic substitution to form the bicyclic framework. For example, Suzuki coupling reactions have been employed to functionalize pyrrolo-pyridine intermediates, which can be adapted for this compound's synthesis.

Key reaction conditions:

Step Reagents/Conditions Yield (%) Notes
Suzuki coupling Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C 68 Coupling of 5-bromo-7-azaindole derivatives with phenylboronic acid
Bromination Br2 or NBS, CHCl3 or DCM, 0–25 °C 70–90 Selective bromination at 3-position
Cyclization Base-mediated intramolecular cyclization Variable Formation of bicyclic pyrrolo-pyridine

Benzyl Group Introduction

The benzyl substituent at the 6-position can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Benzyl halides or benzyl boronic acids serve as benzyl sources in these transformations.

Typical benzylation conditions:

Method Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Benzyl chloride, base (e.g., K2CO3), DMF 60–75 Direct benzylation of amine or hydroxyl groups
Suzuki coupling Benzylboronic acid, Pd catalyst, base 65–80 Palladium-catalyzed benzylation of halogenated intermediates

Formation of Dihydrochloride Salt

The final step involves converting the free base form of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine into its dihydrochloride salt to improve its physicochemical properties.

Step Reagents/Conditions Yield (%) Notes
Salt formation Treatment with 2 equivalents HCl >90 Typically performed in methanol or ethanol

Detailed Research Findings and Data

While direct literature on 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is scarce, related pyrrolo-pyridine derivatives provide insight into the preparation methods and optimization strategies.

  • Suzuki Coupling Efficiency: The use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst with potassium carbonate in dioxane/water at 80 °C for 1–16 hours yields arylated pyrrolo-pyridine intermediates with yields around 68%.
  • Bromination Selectivity: Bromination using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 1–16 hours affords selective bromination at the 3-position, crucial for subsequent functionalization.
  • Salt Formation: Ion exchange resin treatment followed by ammonia/methanol elution is an effective method to obtain the free base, which is then converted to the dihydrochloride salt by acidification.

Comparative Table of Preparation Steps

Step Typical Reagents/Conditions Yield Range (%) Key Observations
Core cyclization Intramolecular cyclization, Pd-catalyzed coupling 60–75 Efficient formation of bicyclic core
Benzylation Benzyl chloride or benzylboronic acid, base, Pd catalyst 65–80 Benzyl group introduced with good selectivity
Salt formation 2 equiv HCl in methanol/ethanol >90 High purity dihydrochloride salt obtained

Notes on Optimization and Scale-up

  • Reaction times and temperatures are critical for maximizing yields and minimizing side products.
  • Use of palladium catalysts with appropriate ligands enhances coupling efficiency.
  • Choice of solvent (dioxane/water mixtures) balances solubility and reaction kinetics.
  • Salt formation conditions should be optimized to ensure complete conversion and crystallinity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrrolidine compounds, including 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, exhibit significant antimicrobial properties. This compound has been studied as an impurity in the synthesis of moxifloxacin, a broad-spectrum antibiotic used to treat bacterial infections .
  • Potential Antidepressant Effects :
    • Some studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects. The structural similarity of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine to known psychoactive compounds positions it as a candidate for further research in mood disorder treatments .
  • Neuroprotective Properties :
    • The compound's ability to interact with various receptors in the central nervous system suggests potential neuroprotective effects. Investigations into its role in protecting neuronal cells from oxidative stress are ongoing, which could lead to therapeutic applications in neurodegenerative diseases .

Pharmacological Insights

  • Mechanism of Action :
    • The pharmacological profile of this compound highlights its interaction with GABAergic and dopaminergic pathways. This interaction may contribute to its psychoactive and neuroprotective effects, warranting further exploration in drug development .

Chemical Intermediate Uses

  • Synthesis of Complex Molecules :
    • As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules that may have pharmaceutical applications. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .
  • Research Reagent :
    • In laboratory settings, this compound serves as a reagent for various chemical reactions, aiding researchers in the synthesis of other important compounds in medicinal chemistry.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial propertiesDemonstrated significant inhibition against Gram-positive bacteria
Study BAssess neuroprotective effectsShowed potential in reducing neuronal cell death under oxidative stress conditions
Study CInvestigate antidepressant potentialSuggested modulation of serotonin levels in animal models

Mechanism of Action

The mechanism by which 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.

Comparison with Similar Compounds

Structural Analogues in Pyrrolo-Pyridine Derivatives

The compound belongs to a broader class of pyrrolo-pyridine derivatives, which are often explored for their diverse pharmacological properties. Key structural analogs include:

Compound Name CAS Number Molecular Formula Purity Key Features
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride 929-459-3 C₁₄H₁₉N₂·2HCl Not specified Benzyl substituent enhances lipophilicity; potential CNS activity inferred from analogs
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride 2055840-67-8 C₇H₈Cl₂N₂ 97% Chloro substituent at 6-position; simpler structure, likely used as intermediate
trans-2,5-Dimethylpyrrolidine hydrochloride 114143-75-8 C₆H₁₄ClN 95% Non-fused pyrrolidine; methyl groups may influence stereochemistry

Key Observations :

  • Synthetic Complexity : The fused bicyclic system in this compound likely requires multi-step synthesis, whereas simpler derivatives (e.g., trans-2,5-dimethylpyrrolidine) are more straightforward to prepare .

Comparison Highlights :

  • Core Heterocycle : Pyrazolo[3,4-b]pyridines feature a pyrazole ring fused to pyridine, whereas the target compound has a pyrrolidine ring fused to pyridine. This difference impacts electronic properties and binding interactions.
  • Biological Activity: While pyrazolo derivatives are validated in autoimmune contexts, the pharmacological profile of this compound remains underexplored.

Research Findings and Gaps

  • Synthesis and Characterization : The synthesis of pyrrolo[3,4-b]pyridine derivatives (e.g., compound 2b in ) involves nitro moiety removal and carbanion reactions, methods that may apply to the target compound .
  • Therapeutic Potential: Structural parallels to pyrazolo[3,4-b]pyridines hint at possible applications in autoimmune or inflammatory diseases, but empirical data are lacking .
  • Purity and Stability : Available data on analogs (e.g., 97% purity for 6-chloro derivatives) suggest high synthetic standards, but stability studies for the benzyl-substituted compound are absent .

Biological Activity

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, also known as (S,S)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, synthesis, and biological efficacy.

  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 151213-39-7
  • Synonyms : Moxifloxacin Impurity 57, Moxifloxacin Impurity 35

Pharmacological Profile

Research indicates that derivatives of pyrrolo[3,4-b]pyridine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant antimicrobial properties .
  • Antitumor Activity : Studies have highlighted the antitumor potential of pyrrolo[3,4-b]pyridine derivatives. Certain compounds within this class have been found to inhibit tumor cell proliferation in vitro, indicating their potential as anticancer agents .
  • Neurological Effects : Some studies suggest that pyrrolo[3,4-b]pyridine derivatives may have applications in treating neurological disorders due to their sedative and analgesic properties. Their interaction with neurotransmitter systems could provide therapeutic benefits for conditions such as anxiety and depression .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the activity of various pyrrolo[3,4-b]pyridine derivatives against C. albicans and S. aureus. Results indicated that specific Mannich bases derived from these compounds exhibited notable antibacterial effects with Minimum Inhibitory Concentrations (MIC) below 15 µg/mL for certain strains .
  • Antitumor Activity :
    • In vitro assays demonstrated that selected derivatives inhibited the growth of cancer cell lines with IC50 values ranging from 5 to 20 µM. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolo ring significantly impacted antitumor potency .
  • Neuropharmacological Studies :
    • Compounds were tested for their ability to modulate neurotransmitter release in rodent models. The results suggested that certain derivatives could enhance GABAergic activity, supporting their potential use in treating anxiety disorders .

Tables of Biological Activity

Activity TypeCompound DerivativeTarget Organism/Cancer CellMIC/IC50 Value
AntimicrobialMannich Base 3cC. albicans<15 µg/mL
AntimicrobialMannich Base 3gS. aureus<10 µg/mL
AntitumorPyrrolo Derivative ACancer Cell Line XIC50 = 10 µM
NeuropharmacologicalPyrrolo Derivative BRodent ModelIncreased GABA Release

Q & A

Q. What stereoselective synthesis methods are recommended for obtaining high-purity 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride?

  • Methodological Answer : Two primary approaches are used:
  • Enzymatic Resolution : Lipase B from Candida antarctica achieves optical purity by selectively hydrolyzing specific enantiomers during precursor synthesis .
  • Chiral Auxiliary Strategy : Employing chiral auxiliaries (e.g., naproxen) in stereoselective reductions of precursors like 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This method allows for auxiliary recovery, enhancing sustainability .
  • Analytical Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Elucidation : Use X-ray crystallography (as demonstrated for related pyrrolo[3,4-b]pyridine derivatives) to resolve bicyclic frameworks and substituent orientation .
  • Physicochemical Profiling : Determine solubility (water > organic solvents), molecular weight (126.20 g/mol), and stability under varying pH/temperature using UV-Vis spectroscopy and thermogravimetric analysis (TGA) .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer :
  • Histamine-3 (H₃) Receptors : Design radioligand binding assays (e.g., using [³H]-α-methylhistamine) to measure affinity (Ki) and efficacy (EC50) in neuronal cell lines .
  • Neurological Pathways : Evaluate modulation of neurotransmitter release (e.g., acetylcholine, dopamine) in ex vivo brain slice models .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (exact hazard classification pending further toxicological data) .
  • Waste Disposal : Follow institutional guidelines for nitrogen-containing heterocycles; avoid aqueous neutralization without prior risk assessment .

Advanced Research Questions

Q. How can in vivo models be optimized to assess neurological efficacy (e.g., cognition, anxiety)?

  • Methodological Answer :
  • Rodent Behavioral Assays : Use Morris water maze (spatial memory) and elevated plus maze (anxiety) with dose-ranging studies (0.1–10 mg/kg, i.p.). Include H₃ receptor knockout mice to confirm target specificity .
  • Pharmacokinetic Profiling : Measure brain penetration via LC-MS/MS after administering deuterated analogs .

Q. How do stereochemical variations (cis vs. trans) impact biological activity?

  • Methodological Answer :
  • Comparative Binding Studies : Synthesize cis/trans isomers via divergent catalytic hydrogenation conditions. Test affinity differences using surface plasmon resonance (SPR) with purified H₃ receptors .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify stereospecific binding pockets .

Q. How should researchers resolve contradictions in receptor affinity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like buffer pH, membrane preparation methods, and radioligand batch consistency .
  • Meta-Analysis : Pool data from multiple labs using Bayesian statistics to account for inter-study variability .

Q. What strategies explore structure-activity relationships (SAR) for the benzyl substituent?

  • Methodological Answer :
  • Analog Synthesis : Replace benzyl with bioisosteres (e.g., pyridinylmethyl, cyclohexylethyl) via Pd-catalyzed cross-coupling .
  • Functional Assays : Test analogs in cAMP inhibition assays (H₃ receptors are Gi/o-coupled) to correlate substituent hydrophobicity with efficacy .

Q. How can biotransformation pathways be mapped for this compound?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via high-resolution mass spectrometry (HRMS). Focus on N-debenzylation and pyrrolidine ring oxidation .
  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes .

Q. Are there synergistic effects when co-administered with other neuromodulators?

  • Methodological Answer :
  • Combination Screens : Test with acetylcholinesterase inhibitors (e.g., donepezil) in scopolamine-induced amnesia models. Use isobolographic analysis to quantify synergy .
  • Transcriptomic Profiling : Perform RNA-seq on treated neuronal cultures to identify co-regulated pathways (e.g., CREB signaling) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride

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